molecular formula C21H24N2O6S B1261131 Strychnine sulfate CAS No. 60-41-3

Strychnine sulfate

Número de catálogo: B1261131
Número CAS: 60-41-3
Peso molecular: 432.5 g/mol
Clave InChI: SQZRGLKZOYHTRV-ZEYGOCRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del sulfato de estricnina implica varios pasos complejos. Una de las rutas sintéticas más notables fue desarrollada por Robert Burns Woodward en 1954, la cual se considera un clásico en el campo de la química orgánica . La síntesis comienza con la aislamiento de la estricnina de las semillas de Strychnos nux-vomica. La estricnina aislada se somete luego a una serie de reacciones químicas, incluyendo oxidación, reducción y ciclización, para producir sulfato de estricnina .

Métodos de producción industrial: La producción industrial del sulfato de estricnina típicamente implica la extracción de la estricnina de las semillas de Strychnos nux-vomica, seguida de su conversión a la forma de sulfato. El proceso de extracción implica moler las semillas y tratarlas con solventes para aislar la estricnina. La estricnina aislada se hace reaccionar entonces con ácido sulfúrico para producir sulfato de estricnina .

Análisis De Reacciones Químicas

Moisture-Dependent Transformations

Strychnine sulfate hydrates demonstrate distinct (de)hydration pathways under controlled relative humidity (RH):

Hydrate FormWater Content (mol H₂O/mol)Stability Range (RH%)Transition Pathway
HyF6.5 → 5.5 → <195-15% (non-linear)HyF → HyG → HyH
HyA5.2>55%HyA → HyB
HyC4.430-60%HyC → HyD → HyE

Key findings from moisture sorption studies :

  • HyF shows non-stoichiometric dehydration below 15% RH with hysteresis at 8-4% RH

  • HyC undergoes stepwise dehydration to HyE via transient HyD phase

  • Rapid rehydration occurs when anhydrous forms (<2% RH) are exposed to ambient humidity

Thermal Dehydration Pathways

Thermogravimetric analysis (TGA) reveals temperature-dependent behavior:

HydrateDehydration Steps (°C)Mass Loss (H₂O/mol)Resulting Phase
HyA40 → 1605.2 → 2.0HyB → Anhydrous
HyC60 → 1104.4 → 2.1HyE → Disordered
HyF95 (peritectic)6.5 → 5.5HyA or HyG/HyH

Critical thermal observations :

  • Heating rate determines pathway selection:

    • Fast heating (5°C/min): HyF → HyA → HyB

    • Slow heating (2°C/min): HyF → HyG → HyH

  • DSC shows overlapping endotherms at 95°C (HyF→HyA transition)

  • IR spectroscopy confirms intermediate HyG/HyH formation through PC3 trajectory changes

Thermal Decomposition

At elevated temperatures (>160°C), this compound undergoes dissociation:

C21H22N2O2H2SO4ΔC21H22N2O2+H2SO4\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_2\cdot \text{H}_2\text{SO}_4\xrightarrow{Δ}\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_2+\text{H}_2\text{SO}_4

Key decomposition characteristics :

  • Onset temperature: 160°C (N₂ atmosphere)

  • Mass loss stages:

    • Hydrate water removal (40-120°C)

    • Sulfate anion decomposition (200-250°C)

    • Strychnine sublimation (>250°C)

  • Hot-stage microscopy shows pseudomorphosis at 60°C and crystal sublimation >170°C

Interconversion Mechanisms

The hydrate system exhibits multiple conversion pathways:

text
↗ HyA → HyB (fast heating) HyF → ────┤ ↘ HyG → HyH (slow heating) HyC → HyD → HyE (moisture-controlled)

Structural reorganization patterns :

  • Water molecules occupy distinct lattice positions in each hydrate

  • PXRD analysis confirms phase purity during transitions

  • Disordered phases form temporarily during rapid dehydration

Aplicaciones Científicas De Investigación

Toxicological Research

Strychnine sulfate is primarily recognized for its role as a neurotoxin. It acts as an antagonist to glycine receptors in the spinal cord, leading to severe muscle spasms and convulsions. This property has made it a subject of interest in toxicological studies aimed at understanding its mechanisms of action and effects on the nervous system.

  • Mechanism of Action : Strychnine competitively inhibits glycine, an inhibitory neurotransmitter, resulting in an excitatory state characterized by hyperreflexia and painful skeletal muscle contractions . This mechanism has been utilized in various experimental setups to study neuromuscular transmission and the role of inhibitory neurotransmitters.
  • Case Studies : Numerous case reports document acute strychnine poisoning. For instance, a case involving a 34-year-old male who ingested this compound highlighted the compound's rapid onset of symptoms and the subsequent medical interventions required . Such case studies provide critical insights into the clinical management of poisoning and the pharmacokinetics of strychnine.

Crystallization Studies

Recent research has focused on the crystallization behavior of this compound, revealing various hydrate forms that exhibit distinct stability characteristics under different humidity levels.

  • Hydrate Forms : Eight hydrate forms of this compound have been identified, including five novel hydrates. The most stable forms at room temperature are the pentahydrate (HyA) and hexahydrate (HyF) . Understanding these hydrates is crucial for applications in pharmaceuticals where stability during storage is essential.
  • Analytical Techniques : The investigation into the stability of these hydrates employed techniques such as X-ray diffraction, thermal analysis, and moisture desorption analysis. These methods provided insights into the structural reorganization and stability under varying environmental conditions .
Hydrate FormStability ConditionsNotable Characteristics
HyAAmbient conditionsPentahydrate
HyFHigh water activityHexahydrate
HyBLow humidityDihydrate
HyCVariable humidityLess stable

Historical Medical Applications

Historically, this compound was used in medicine for its stimulant properties. It was employed to treat various ailments due to its bitter taste and ability to stimulate appetite.

  • Medical Uses : In smaller doses, strychnine has been used as a tonic for the circulatory system and to treat conditions like chronic constipation . However, due to its high toxicity, its medical applications have significantly declined over time.
  • Antidote Development : Research into effective antidotes for strychnine poisoning has led to the development of treatments using soluble barbiturates, which have proven effective in reversing strychnine-induced convulsions . This advancement underscores the importance of understanding both the therapeutic potential and risks associated with this compound.

Mecanismo De Acción

El sulfato de estricnina ejerce sus efectos actuando como antagonista de los receptores de glicina y acetilcolina. Afecta principalmente a las fibras nerviosas motoras en la médula espinal, que controlan la contracción muscular. Al bloquear el neurotransmisor inhibitorio glicina, el sulfato de estricnina causa un estado excitatorio, lo que lleva a espasmos musculares graves y convulsiones . Esto puede resultar en insuficiencia respiratoria y muerte por asfixia .

Comparación Con Compuestos Similares

Compuestos similares:

Singularidad: El sulfato de estricnina es único debido a su alta potencia y rápida aparición de acción. Su capacidad para causar espasmos musculares graves y convulsiones lo convierte en una herramienta valiosa en la investigación neurotoxicológica. su alta toxicidad también requiere un manejo cuidadoso y controles regulatorios estrictos .

Actividad Biológica

Strychnine sulfate is a potent alkaloid primarily derived from the seeds of Strychnos nux-vomica. It is recognized for its neurotoxic properties, particularly its role as a competitive antagonist of the inhibitory neurotransmitter glycine. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicokinetics, and clinical case studies.

This compound exerts its effects by blocking glycine receptors in the spinal cord and brainstem. Glycine normally facilitates inhibitory neurotransmission, which helps regulate muscle contraction and reflexes. By antagonizing these receptors, strychnine leads to:

  • Increased neuronal excitability : This results in exaggerated reflexes and spasms.
  • Muscle rigidity and spasms : Characteristic symptoms include opisthotonos (arch-like posture), trismus (lockjaw), and risus sardonicus (grinning).

The inhibition of glycine's action can lead to severe neuromuscular symptoms, often culminating in respiratory failure due to spasms of the diaphragm and intercostal muscles .

Metabolism and Toxicokinetics

The metabolism of strychnine occurs primarily in the liver through cytochrome P450 enzymes. Research indicates that:

  • Up to 80% of strychnine is oxidized during metabolism.
  • Various metabolites are produced, including strychnine N-oxide and hydroxystrychnines, with differing profiles among species .

Elimination Half-Life

Studies on human cases of strychnine poisoning reveal a half-life ranging from 10 to 16 hours , indicating that strychnine is eliminated from the body at a relatively consistent rate across different individuals .

StudyHalf-Life (hours)Notes
Case Report 110First-order kinetics observed
Case Report 212Favorable outcome with early treatment
Case Report 316Consistent with other findings

Clinical Case Studies

Several case studies highlight the acute effects of this compound poisoning and treatment outcomes:

  • Case Study: Acute Poisoning
    A 34-year-old male ingested approximately 2.25 g of 2% this compound. He exhibited muscle spasms and required intensive care management involving sedation and muscle paralysis. His serum levels were monitored, showing a half-life of approximately 16 hours , confirming first-order kinetics in elimination .
  • Case Study: Survival After Overdose
    A 42-year-old man ingested an unspecified amount of strychnine mixed with alcohol. He presented with severe tremors and respiratory failure but received prompt medical intervention. His calculated half-life was 12 hours , aligning with previous studies, suggesting effective management can lead to recovery even after significant exposure .
  • Historical Case
    In a notable historical case from 1928, a patient ingested a large dose (100 tablets) of this compound but was treated successfully with sodium amytal. This case illustrates the potential for recovery with appropriate medical intervention despite severe symptoms .

Propiedades

Número CAS

60-41-3

Fórmula molecular

C21H24N2O6S

Peso molecular

432.5 g/mol

Nombre IUPAC

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid

InChI

InChI=1S/C21H22N2O2.H2O4S/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1

Clave InChI

SQZRGLKZOYHTRV-ZEYGOCRCSA-N

SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O

SMILES isomérico

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OS(=O)(=O)O

SMILES canónico

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O

Punto de ebullición

518°F at 5 mmHg
Decomposes

Color/Form

Brilliant, colorless cubes from chloroform-ether
Colorless crystals
Colorless, transparent, prismatic crystals or white crystalline powder
Colorless to white, crystalline solid.
Hard white crystals or powder
Colorless rhombohedrons (from ethanol)

Densidad

1.36 g/cu m at 20 °C
1.36 g/cm³
1.36

melting_point

392 °F with decomposition (EPA, 1998)

Key on ui other cas no.

60-41-3
57-24-9

Descripción física

Strychnine sulfate appears as colorless, odorless, very bitter crystals or white crystalline powder. Has been used as a tonic and stimulant in veterinary medicine. Registered as a rodenticide in the U.S. (EPA, 1998)
ODOURLESS COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER WITH BITTER TASTE.

Pictogramas

Acute Toxic; Environmental Hazard

Vida útil

Stable under recommended storage conditions.
Under abiotic conditions, strychnine is a relatively stable compound. It is photostable and does not hydrolize at pH 5-9.

Solubilidad

Solubility in water, g/100ml: 2.9

Sinónimos

Nitrate, Strychnine
Strychnine
Strychnine Nitrate

Presión de vapor

2.93X10-9 mm Hg at 25 °C (est)
Low

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strychnine sulfate
Reactant of Route 2
Strychnine sulfate
Reactant of Route 3
Strychnine sulfate
Reactant of Route 4
Strychnine sulfate
Reactant of Route 5
Strychnine sulfate
Reactant of Route 6
Strychnine sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.